2-Amino-3,3-dimethylbutan-1-ol

Catalog No.
S676922
CAS No.
3907-02-6
M.F
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,3-dimethylbutan-1-ol

CAS Number

3907-02-6

Product Name

2-Amino-3,3-dimethylbutan-1-ol

IUPAC Name

2-amino-3,3-dimethylbutan-1-ol

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-6(2,3)5(7)4-8/h5,8H,4,7H2,1-3H3

InChI Key

JBULSURVMXPBNA-UHFFFAOYSA-N

SMILES

CC(C)(C)C(CO)N

Canonical SMILES

CC(C)(C)C(CO)N

2-Amino-3,3-dimethylbutan-1-ol is an organic compound with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol. This compound features a branched structure that includes both an amino group and a hydroxyl group, contributing to its unique chemical properties and reactivity. It is classified as a secondary amine and a primary alcohol, making it versatile in various

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: It can undergo reduction to yield amines or alcohols.
  • Substitution: The amino group is reactive and can be substituted with other functional groups using appropriate reagents .

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens or alkylating agents.

The synthesis of 2-Amino-3,3-dimethylbutan-1-ol typically involves the reaction of 3,3-dimethylbutan-1-ol with ammonia or amines under controlled conditions. Catalysts are often employed to facilitate the formation of the amino alcohol. In industrial settings, continuous flow reactors are utilized for large-scale production, allowing for better control over reaction parameters and ensuring consistent product quality .

Feasible Synthetic Routes

  • Ammonia Reaction: Reacting 3,3-dimethylbutan-1-ol with ammonia under heat.
  • Amination: Using amines in the presence of catalysts to form the target compound.

2-Amino-3,3-dimethylbutan-1-ol finds applications across various fields:

  • Chemistry: Used as a catalyst in asymmetric alkylations and in the synthesis of complex organic molecules.
  • Biology: Investigated for its potential roles in biochemical pathways.
  • Medicine: Explored for its potential use in drug development.
  • Industry: Employed in producing specialty chemicals and intermediates for various industrial processes .

Studies on the interactions of 2-Amino-3,3-dimethylbutan-1-ol with biological molecules have suggested that it may serve as a chiral building block in multi-step syntheses. Its interactions can lead to the formation of various bioactive compounds and intermediates essential for further chemical transformations .

Several compounds share structural similarities with 2-Amino-3,3-dimethylbutan-1-ol. These include:

Compound NameCAS NumberSimilarity Index
2-Amino-2-methylpropan-1-ol112245-09-70.95
2-Amino-2-ethylbutan-1-ol112245-13-30.95
2-Amino-3-methylbutan-1-ol2026-48-40.95
(2S,3S)-2-Amino-3-methylpentan-1-ol24629-25-20.86

Uniqueness

The uniqueness of 2-Amino-3,3-dimethylbutan-1-ol lies in its branched structure combined with both amino and hydroxyl functional groups. This combination imparts distinct chemical properties compared to other similar compounds, enhancing its reactivity and utility in synthetic chemistry .

XLogP3

0.4

Sequence

X

Dates

Last modified: 08-15-2023

Explore Compound Types